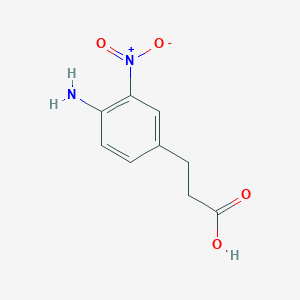

3-(4-Amino-3-nitrophenyl)propanoic acid

Description

3-(4-Amino-3-nitrophenyl)propanoic acid, with the molecular formula C₉H₁₀N₂O₄, is a substituted aromatic compound that merges the characteristic features of aminophenyl propanoic acids and nitroaromatic compounds. This combination of functional groups within a single, relatively simple structure provides a rich platform for synthetic transformations and imparts a unique electronic and steric profile, making it a valuable building block in organic synthesis.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol cymitquimica.com |

| IUPAC Name | This compound |

Note: The table above displays basic properties. Detailed experimental data for this specific isomer is not widely published, but properties can be inferred from closely related isomers.

The chemical personality of this compound is best understood by considering its constituent parts.

Nitroaromatic Chemistry: Nitroaromatic compounds are characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. nih.gov This property deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, a feature widely exploited in synthesis. nih.gov Furthermore, the nitro group itself is a versatile functional handle, most notably for its ability to be reduced to an amino group (–NH₂), which is a cornerstone reaction in the synthesis of anilines and their derivatives. jsynthchem.com

Aminophenyl Propanoic Acid Chemistry: On the other hand, aminophenylalkanoic acids are recognized for their utility in medicinal chemistry and materials science. Aryl propionic acid derivatives, for instance, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comorientjchem.org The amino group provides a site for nucleophilic attack, acylation, and diazotization, while the propanoic acid moiety offers a carboxylic acid function for amide bond formation, esterification, or salt formation. Recent research has focused on using aminophenyl propanoic acid derivatives as scaffolds for developing novel antimicrobial and anticancer agents. mdpi.comnih.gov

The subject compound uniquely combines these features. The amino and nitro groups are ortho to each other, creating a specific electronic and steric environment that can be harnessed for selective reactions, particularly in the synthesis of heterocyclic systems like benzimidazoles or other fused-ring structures.

The study of compounds analogous to this compound is rooted in over a century of chemical research.

Nitroaromatic Compounds: The history of synthetic nitroaromatic compounds began in the 19th century with the development of nitration reactions. nih.gov Initially, their primary importance was in the production of explosives and as key intermediates for the vast range of azo dyes that formed the foundation of the synthetic dye industry. nih.gov Nitrobenzene, the simplest nitroaromatic, was first synthesized in 1834. mdpi.com Over time, the synthetic utility of the nitro group as a precursor to the amino group and as a tool to modulate electronic properties has been extensively explored and remains a fundamental part of the organic chemist's toolkit. researchgate.net

Aryl Propionic Acids: This class of compounds gained prominence in the mid-20th century with the discovery of their potent anti-inflammatory properties. Ibuprofen (B1674241), a 2-(4-isobutylphenyl)propanoic acid, is a landmark example that emerged from research in the 1960s. orientjchem.org The success of ibuprofen and other "profens" spurred extensive research into the synthesis and biological activities of a vast array of arylalkanoic acid derivatives, establishing them as a privileged scaffold in medicinal chemistry. humanjournals.com

The convergence of these two historical streams of research sets the stage for investigating hybrid structures like this compound, which can potentially draw upon the rich chemistry and established applications of both parent classes.

The academic interest in this compound is primarily driven by its potential as a versatile synthetic intermediate. The rationale for its investigation can be broken down into several key points:

Orthogonal Functionality: The compound possesses three distinct functional groups (amino, nitro, carboxylic acid) that can often be reacted selectively under different conditions. This "orthogonality" allows for a stepwise and controlled elaboration of the molecular structure.

Precursor to Heterocycles: The 1,2-disubstitution pattern of the amino and nitro groups on the phenyl ring is a classic precursor motif for the synthesis of various heterocyclic compounds. For example, reduction of the nitro group followed by intramolecular condensation with a derivative of the carboxylic acid could lead to the formation of lactams, or intermolecular reactions could yield benzimidazole-type structures.

Platform for Library Synthesis: In modern drug discovery, generating libraries of related compounds for biological screening is a common strategy. This molecule serves as an excellent starting point for creating a diverse library of derivatives by modifying any of the three functional groups, leading to new chemical entities with potential therapeutic value.

Modulation of Biological Activity: Research on related nitroaromatic amino acids has shown their potential as enzyme inhibitors, for instance, against nitric oxide synthase (NOS). nih.gov Derivatives of aminophenyl propanoic acids have demonstrated promise as antimicrobial and anticancer agents. mdpi.comnih.gov Therefore, it is plausible that this scaffold could be a starting point for developing new biologically active compounds.

Potential Synthetic Transformations

| Functional Group | Potential Reactions |

|---|---|

| Amino Group (-NH₂) | Acylation, Alkylation, Diazotization (Sandmeyer reaction), Schiff base formation |

| **Nitro Group (-NO₂) ** | Reduction to amine, Nucleophilic aromatic substitution (activating group) |

| Propanoic Acid (-CH₂CH₂COOH) | Esterification, Amide bond formation, Reduction to alcohol |

| Aromatic Ring | Further substitution (influenced by existing groups) |

The investigation of molecules like this compound fits into broader research trends focused on the development of novel organic scaffolds for applications in medicinal chemistry and materials science. jmchemsci.com Current research trajectories often involve:

Scaffold-Based Drug Discovery: This approach utilizes a core molecular structure (the scaffold) that is systematically decorated with various functional groups to explore chemical space and optimize interactions with biological targets. researchgate.net The development of new synthetic methods to functionalize such scaffolds is a key area of research. jmchemsci.com

Development of Heterocyclic Libraries: Heterocyclic compounds are present in a large percentage of pharmaceuticals. mdpi.com Research is heavily focused on creating new, efficient, and stereoselective methods to synthesize novel heterocyclic systems. mdpi.comnih.gov A molecule like this compound is an ideal substrate for conversion into novel heterocyclic scaffolds.

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and atom economy. Designing new MCRs that can incorporate versatile building blocks is a major goal in modern synthetic chemistry. jmchemsci.com

Application in Materials Science: The functional groups on this molecule could be used to incorporate it into polymers or other materials. The nitro and amino groups can influence electronic properties, making such materials potentially interesting for applications in organic electronics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-amino-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1,3,5H,2,4,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVISUXJSCQKSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597620 | |

| Record name | 3-(4-Amino-3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54405-44-6 | |

| Record name | 3-(4-Amino-3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Amino 3 Nitrophenyl Propanoic Acid

Convergent Synthesis Approaches

Multi-Step Linear Synthetic Pathways

A plausible and commonly employed route to 3-(4-amino-3-nitrophenyl)propanoic acid is a multi-step linear synthesis commencing from a readily available starting material such as 3-(4-aminophenyl)propanoic acid. This pathway involves a sequence of protection, nitration, and deprotection steps.

A typical linear synthesis can be outlined as follows:

Protection of the Amino Group: The amino group of 3-(4-aminophenyl)propanoic acid is first protected to prevent unwanted side reactions during the subsequent nitration step. Acetylation using acetic anhydride (B1165640) is a common method, yielding 3-(4-acetamidophenyl)propanoic acid. cymitquimica.com

Nitration: The acetylated intermediate is then subjected to nitration. A mixture of nitric acid and sulfuric acid is typically used to introduce a nitro group onto the aromatic ring. masterorganicchemistry.com The acetylamino group directs the nitration to the ortho position, resulting in the formation of 3-(4-acetamido-3-nitrophenyl)propanoic acid. researchgate.net

Deprotection: The final step involves the hydrolysis of the acetyl group to regenerate the free amine. This is typically achieved by heating with an aqueous acid, yielding the target compound, this compound.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Acetylation | Acetic anhydride, base (e.g., pyridine) | 3-(4-Acetamidophenyl)propanoic acid |

| 2 | Nitration | Nitric acid, Sulfuric acid | 3-(4-Acetamido-3-nitrophenyl)propanoic acid |

| 3 | Hydrolysis | Aqueous acid (e.g., HCl), heat | This compound |

This table outlines a general multi-step linear synthetic pathway.

Strategic Retrosynthetic Analysis

Retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of convergent synthetic routes.

A primary disconnection can be made at the C-C bond between the aromatic ring and the propanoic acid side chain. This leads to a substituted aniline (B41778) precursor and a three-carbon synthon. A more strategic disconnection, however, targets the β-amino acid functionality itself. This suggests a convergent approach where a substituted benzaldehyde (B42025) is condensed with a source of the amino and carboxylic acid groups.

One such retrosynthetic approach leads to 4-amino-3-nitrobenzaldehyde (B1281796) and a malonic acid equivalent as key precursors. This strategy is particularly attractive as it builds the final molecule from two readily accessible fragments. A one-pot synthesis of related 3-amino-3-arylpropanoic acids has been reported, involving the reaction of an aldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297). scribd.comresearchgate.net This methodology could be adapted for the synthesis of the target compound.

Divergent Synthetic Strategies

Divergent synthesis provides an efficient means to generate a library of related compounds from a common intermediate. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Functional Group Interconversions on Precursors

Functional group interconversions (FGI) on precursors allow for the synthesis of a variety of derivatives. For instance, starting from a dinitro-substituted precursor, selective reduction of one nitro group can lead to the desired aminonitro compound. The selective reduction of aromatic dinitro compounds is a well-established field, with various reagents and conditions available to control the regioselectivity of the reduction.

Furthermore, the amino and nitro groups on the aromatic ring, as well as the carboxylic acid function, serve as handles for further diversification. For example, the amino group can be acylated, alkylated, or converted to other functionalities. The nitro group can be reduced to an amino group, which can then be further modified, leading to di-amino derivatives. nih.gov The carboxylic acid can be converted to esters, amides, or other acid derivatives. beilstein-journals.org

| Precursor | Functional Group Targeted | Potential Modifications | Resulting Compound Class |

| This compound | Amino group | Acylation, Alkylation, Sulfonylation | N-substituted derivatives |

| This compound | Carboxylic acid | Esterification, Amidation | Ester and Amide derivatives |

| 3,4-Dinitrophenylpropanoic acid | Nitro groups | Selective reduction | Isomeric aminonitro derivatives |

This interactive table illustrates potential divergent synthetic pathways through functional group interconversions.

Late-Stage Functionalization Methods

Late-stage functionalization (LSF) involves introducing new functional groups into a complex molecule at a late stage of the synthesis. This strategy is highly valuable for rapidly accessing analogs of a lead compound without the need for de novo synthesis. nih.gov

In the context of this compound, LSF could be employed to modify the aromatic ring. For example, late-stage nitration of a 3-(4-aminophenyl)propanoic acid derivative could be a potential route, although controlling the regioselectivity might be challenging. Recent advances in C-H activation and nitration methodologies offer potential solutions. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. For the synthesis of this compound, several green approaches can be considered.

The use of greener solvents, such as water or ionic liquids, for nitration and hydrogenation reactions is a key aspect. nih.govacs.org Catalytic hydrogenation using efficient and recyclable catalysts, including base-metal catalysts, offers a greener alternative to stoichiometric reducing agents. acs.orgresearchgate.net Mechanochemical methods, which reduce or eliminate the need for solvents, are also gaining traction for reactions like catalytic transfer hydrogenation.

Biocatalysis presents a powerful green alternative for the synthesis of chiral amino acids. Enzymes such as transaminases and amine dehydrogenases can be used for the asymmetric amination of keto acids or the reductive amination of carbonyl compounds, respectively, to produce chiral β-amino acids with high enantioselectivity. researchgate.netnih.gov The biocatalytic amination of cinnamic acid derivatives is also an area of active research. rsc.org

| Green Chemistry Principle | Application in Synthesis | Specific Example |

| Use of Renewable Feedstocks | Biocatalytic synthesis | Synthesis of β-amino acids from renewable precursors. |

| Use of Greener Solvents | Nitration and Hydrogenation | Performing reactions in water or other environmentally benign solvents. nih.govacs.org |

| Use of Catalysis | Reduction of nitro groups | Employing recyclable metal or base-metal catalysts for hydrogenation. acs.orgresearchgate.net |

| Energy Efficiency | Mechanochemistry | Solvent-free catalytic transfer hydrogenation. |

This interactive table highlights the application of green chemistry principles in the synthesis of the target compound and its precursors.

Solvent-Free Reaction Conditions

Solvent-free reaction conditions represent a significant advancement in green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify purification processes, and often increase reaction rates. In the context of synthesizing this compound, key steps like nitration or catalytic reductions could be adapted to solvent-free systems.

Research on other organic transformations has demonstrated the viability of this approach. For instance, the synthesis of aroma esters has been successfully achieved in a solvent-free system, utilizing a vacuum to remove the water by-product and drive the reaction to completion. rsc.org This principle could be applied to the esterification of the carboxylic acid group in the target molecule or its precursors. Furthermore, solid-supported reagents, such as clay-supported nitrates or solid superacids, could facilitate nitration without a bulk solvent medium. Mechanochemical methods, like ball milling, also offer a pathway to conduct reactions in a solid or near-solid state, minimizing solvent use.

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful than those that generate significant by-products, like substitution or elimination reactions. rsc.org

The industrial synthesis of bulk chemicals and pharmaceuticals has been revolutionized by focusing on atom economy. For example, the modern three-step synthesis of Ibuprofen (B1674241) exhibits a 77% atom economy, a significant improvement over the traditional six-step process, which had an atom economy of only 40% (revised from an earlier publication's 32%). rsc.org

For the synthesis of this compound, a hypothetical nitration of 3-(4-acetamidophenyl)propanoic acid with nitric acid would proceed as follows:

C₁₁H₁₃NO₃ + HNO₃ → C₁₁H₁₂N₂O₅ + H₂O

The atom economy for this idealized step can be calculated to illustrate the concept.

Table 1: Hypothetical Atom Economy for Nitration Step

| Reactant | Formula | Molar Mass ( g/mol ) | Product (Desired) | Formula | Molar Mass ( g/mol ) | By-product | Formula | Molar Mass ( g/mol ) |

|---|---|---|---|---|---|---|---|---|

| 3-(4-Acetamidophenyl)propanoic acid | C₁₁H₁₃NO₃ | 207.23 | 3-(4-Acetamido-3-nitrophenyl)propanoic acid | C₁₁H₁₂N₂O₅ | 252.23 | Water | H₂O | 18.02 |

| Nitric Acid | HNO₃ | 63.01 |

| Total Reactant Mass | | 270.24 | | | | | | |

Atom Economy (%) = (Mass of desired product / Total mass of reactants) * 100 Atom Economy (%) = (252.23 / 270.24) * 100 ≈ 93.3%

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to modern chemical synthesis, offering pathways to increase reaction rates, improve selectivity, and lower the energy requirements of chemical transformations. Both homogeneous and heterogeneous catalysis have potential applications in the synthesis of this compound.

Homogeneous Catalysis Applications

Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. This allows for high catalyst activity and selectivity due to the accessibility of catalytic sites. In the synthesis of the target molecule, acid catalysis is particularly relevant for the nitration step. Brønsted acids or Lewis acids can be used to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, thereby facilitating the electrophilic aromatic substitution on the phenyl ring. mpg.de

Amino acids and their derivatives are themselves being explored as chiral organocatalysts for various asymmetric syntheses. researchgate.net While not directly applied to the synthesis of this specific target in available literature, such catalysts are used for creating chiral centers with high enantioselectivity, a field of growing importance. mpg.deresearchgate.net

Heterogeneous Catalysis Applications

Heterogeneous catalysts exist in a different phase from the reactants, offering significant practical advantages, most notably the ease of separation from the reaction mixture and the potential for recycling and reuse. mdpi.commdpi.com

A key application in a potential synthesis route for this compound is catalytic hydrogenation. For instance, if a precursor like 3-(3,4-dinitrophenyl)propanoic acid were used, selective reduction of one nitro group could be achieved using a heterogeneous catalyst. More commonly, the reduction of a nitro group to form an amine, such as in the conversion of 3-(4-nitrophenyl)propanoic acid derivatives, is effectively carried out using catalysts like Raney Nickel under hydrogen pressure. google.com Other iron-based heterogeneous catalysts have also proven effective in the selective reduction of nitroarenes to their corresponding amines. mdpi.com

Solid acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15) or zeolites, could replace liquid acids in the nitration step, which simplifies catalyst removal and minimizes corrosive waste streams. mdpi.com

Optimization of Reaction Parameters

To maximize yield, purity, and reaction rate while minimizing costs and environmental impact, the careful optimization of reaction parameters is essential. Temperature and pressure are two of the most critical parameters that are manipulated to achieve these goals. rsc.org

Temperature and Pressure Effects

The influence of temperature and pressure is highly reaction-specific.

Nitration: Aromatic nitration is a highly exothermic reaction. Temperature control is critical to prevent runaway reactions and the formation of unwanted by-products from over-nitration or side-chain oxidation. Reactions are often carried out at low temperatures (e.g., 0-10 °C) to ensure regioselectivity and safety.

Catalytic Hydrogenation: In the reduction of a nitro group, both temperature and pressure play a crucial role. A patent for a related compound, (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid, specifies hydrogenation using Raney Nickel at approximately 30°C under a hydrogen pressure of 100 kPa for 2.5 hours. google.com Increasing the hydrogen pressure generally increases the rate of reaction by raising the concentration of dissolved hydrogen. Temperature is also a factor; while higher temperatures can speed up the reaction, they may also lead to reduced selectivity or catalyst degradation. The activation of heterogeneous catalysts often requires an initial treatment at high temperatures to prepare the active catalytic sites. nih.gov

Table 2: General Effects of Temperature and Pressure on Key Synthetic Steps

| Reaction Step | Parameter | Effect of Increase | Considerations |

|---|---|---|---|

| Aromatic Nitration | Temperature | Increases reaction rate | Can lead to by-products and reduced selectivity; safety risk. |

| Pressure | Minimal effect | Not a primary control parameter for this reaction type. | |

| Catalytic Hydrogenation | Temperature | Increases reaction rate | May decrease selectivity and lead to catalyst sintering. |

Reagent Stoichiometry and Concentration Studies

Research on the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol, a process that mirrors a potential synthetic step for the target compound, highlights the critical role of the reducing agent's concentration. In many procedures, a significant excess of the reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is employed to ensure the complete conversion of the nitro group. Studies have shown that the concentration of NaBH₄ can be as high as 60 mM when the initial concentration of the nitrophenol is 0.1 mM, representing a 600-fold molar excess. This high stoichiometric ratio is often necessary to drive the reaction to completion, especially when heterogeneous catalysts are used.

In mechanochemical catalytic transfer hydrogenation of aromatic nitro derivatives, a substrate to donor (e.g., ammonium formate) stoichiometry of 1:3 has been reported as a requirement for efficient reduction. mdpi.com This ratio ensures sufficient hydrogen donor capacity for the catalytic cycle to proceed effectively.

Furthermore, in the preparation of related amino acids, specific molar ratios of reactants are crucial. For instance, in the synthesis of 3-amino-3-(2-nitrophenyl)propanoic acid, a general procedure specifies a molar ratio of aldehyde to malonic acid to ammonium acetate of 1:1.1:2.3. researchgate.net Adherence to such optimized ratios is vital for achieving satisfactory yields, which in this case were reported to be in the range of 65-80%.

The concentration of the catalyst is another pivotal parameter. In the catalytic hydrogenation of nitro groups, the catalyst loading is often a subject of optimization to balance reaction rate, cost, and ease of removal. For instance, in the chemoselective reduction of nitro groups in the presence of other functional groups, catalyst loading can be as low as <0.1 mol % of platinum. researchgate.net

The following interactive table summarizes hypothetical experimental data based on findings from related syntheses, illustrating the potential impact of reagent stoichiometry on the yield of a target product like this compound.

Table 1: Effect of Reagent Stoichiometry on Product Yield

| Experiment ID | Precursor Substrate (molar eq.) | Reducing Agent (molar eq.) | Catalyst Loading (mol%) | Solvent Concentration (M) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | 3.0 | 0.1 | 0.5 | 75 |

| 2 | 1.0 | 5.0 | 0.1 | 0.5 | 88 |

| 3 | 1.0 | 10.0 | 0.1 | 0.5 | 92 |

| 4 | 1.0 | 5.0 | 0.05 | 0.5 | 82 |

| 5 | 1.0 | 5.0 | 0.2 | 0.5 | 89 |

| 6 | 1.0 | 5.0 | 0.1 | 0.25 | 85 |

| 7 | 1.0 | 5.0 | 0.1 | 1.0 | 90 |

Detailed Research Findings from Analogous Systems:

Detailed investigations into the catalytic reduction of similar nitro compounds provide a framework for understanding the synthetic challenges for this compound. For example, in the reduction of methyl (2S)-2-ethanamido-3-(4-nitrophenyl)propanoate, a suspension of the nitro compound is treated with zinc powder and a solution of ammonium chloride. google.com The specific quantities used, such as 170.0 g of the nitro compound, 417.5 g of zinc powder, and a solution of 341.6 g of ammonium chloride in water, underscore the importance of precise stoichiometric control in achieving high-yield reductions. google.com

Furthermore, the concentration of reactants in the solvent can significantly influence reaction kinetics and outcomes. Higher concentrations can lead to faster reaction rates but may also increase the likelihood of side reactions or product precipitation issues. Conversely, very dilute conditions might slow the reaction down prohibitively. Finding an optimal concentration is therefore a key aspect of process development. General principles suggest that for many organic reactions, a concentration range of 0.1 M to 1.0 M is a common starting point for optimization.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for transformations, allowing for the formation of esters and amides, as well as reduction to an alcohol, which can be further derivatized.

Esterification and Amidation Reactions

The carboxylic acid functionality of this compound can readily undergo esterification with various alcohols under acidic conditions. evitachem.comnih.gov This reaction is fundamental for modifying the solubility and reactivity of the molecule. evitachem.com For instance, the reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields methyl 3-(4-amino-3-nitrophenyl)propanoate. nih.gov

Amidation, the reaction of the carboxylic acid with an amine to form an amide bond, is another crucial transformation. This can be achieved using various coupling agents or by activating the carboxylic acid. Methods for the direct amidation of unprotected amino acids using Lewis acid catalysts, such as those based on boron or titanium, have been developed and can be applied to this substrate. nih.gov For example, catalytic titanium tetrafluoride has been shown to be effective in the direct amidation of carboxylic acids with amines. researchgate.net Additionally, triphenylphosphine-based methods can be employed to activate the carboxylic acid for amidation. highfine.com

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Methanol, catalytic H₂SO₄, reflux | Methyl 3-(4-amino-3-nitrophenyl)propanoate | nih.gov |

| Amidation | Amine, B(OCH₂CF₃)₃ (catalytic) | Corresponding amide | nih.gov |

| Amidation | Amine, TiF₄ (catalytic), toluene, reflux | Corresponding amide | researchgate.net |

Reduction to Alcohol and Further Derivatization

The carboxylic acid group can be reduced to a primary alcohol, affording 3-(4-amino-3-nitrophenyl)propan-1-ol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride are generally not effective in reducing carboxylic acids. The reaction with LiAlH₄ is typically carried out in a dry ether solvent, followed by an aqueous workup to liberate the alcohol.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be selectively reduced or participate in other transformations.

Other Electrophilic or Nucleophilic Reactions

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. chempedia.info Conversely, this electron-withdrawing nature facilitates nucleophilic aromatic substitution (SNA r) reactions, particularly when a suitable leaving group is present on the ring. masterorganicchemistry.comlibretexts.org While the parent molecule does not have a leaving group for a typical S NAr reaction, the principle highlights the electronic influence of the nitro group on the aromatic system. nih.gov

Reactions of the Amino Group

The amino group on the aromatic ring is highly reactive and can undergo a variety of transformations, including acylation and diazotization. Due to its strong activating nature, protection of the amino group is often necessary to achieve selective reactions. evitachem.com

A common strategy to control the reactivity of the amino group is through acetylation. Reaction of this compound with acetic anhydride can yield 3-(4-acetamido-3-nitrophenyl)propanoic acid. google.comsinfoochem.com This N-acetyl derivative can then be used in further synthetic steps, with the acetyl group being removable under hydrolytic conditions. The acetylation can be carried out using acetyl chloride in a weakly basic aqueous medium. ias.ac.in

The primary aromatic amine can also be converted to a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. youtube.com The resulting arenediazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, such as the Sandmeyer reaction, to introduce a wide range of substituents onto the aromatic ring. masterorganicchemistry.com For example, treatment of the diazonium salt with copper(I) cyanide would yield 3-(4-cyano-3-nitrophenyl)propanoic acid.

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride | 3-(4-Acetamido-3-nitrophenyl)propanoic acid | google.com |

| Diazotization | NaNO₂, HCl, 0-5 °C | 3-(4-Diazonium-3-nitrophenyl)propanoic acid salt | youtube.com |

| Sandmeyer Reaction (example) | CuCN | 3-(4-Cyano-3-nitrophenyl)propanoic acid | masterorganicchemistry.com |

Acylation and Sulfonylation Reactions

The primary amino group of this compound is a key site for acylation and sulfonylation reactions. These transformations are fundamental in organic synthesis for the protection of the amino group, modification of the compound's electronic properties, and the introduction of new functionalities.

Acylation: The amino group readily undergoes acylation with acylating agents such as acetic anhydride or benzoyl chloride in the presence of a base. The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. The presence of the electron-withdrawing nitro group ortho to the amine can slightly decrease the nucleophilicity of the amino group compared to aniline, but the reaction is generally efficient. The carboxylic acid group can also be acylated, but typically requires more forcing conditions or conversion to a more reactive derivative. Selective acylation of the amino group can be achieved under controlled conditions, for example by using a milder acylating agent or by adjusting the pH. cdnsciencepub.com

Sulfonylation: Similarly, the amino group can be sulfonylated with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine. This reaction yields a sulfonamide, a functional group with significant applications in medicinal chemistry. The reactivity follows a similar nucleophilic substitution mechanism as acylation. organic-chemistry.orgresearchgate.net The resulting sulfonamide is a stable derivative, and this reaction is often employed to protect the amino group during subsequent chemical modifications.

| Reaction Type | Reagent Example | Functional Group Targeted | Product Type |

| Acylation | Acetic Anhydride | Amino Group | Amide |

| Acylation | Benzoyl Chloride | Amino Group | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Amino Group | Sulfonamide |

Diazotization and Subsequent Transformations

The aromatic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for a wide range of chemical transformations.

Diazotization: The reaction is typically carried out by treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). organic-chemistry.orgyoutube.com The resulting diazonium salt, 3-(4-diazonium-3-nitrophenyl)propanoic acid chloride, is generally unstable and is used immediately in subsequent reactions.

Subsequent Transformations: The diazonium group can be replaced by a variety of nucleophiles, often with the use of a copper(I) catalyst in what is known as the Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org These reactions allow for the introduction of a wide range of substituents onto the aromatic ring that are not easily introduced by other means.

Halogenation: Treatment with CuCl, CuBr, or KI leads to the corresponding chloro, bromo, or iodo derivatives.

Cyanation: Reaction with CuCN introduces a cyano group.

Hydroxylation: Heating the diazonium salt in water results in the formation of the corresponding phenol.

These transformations provide a powerful synthetic route to a diverse array of derivatives of this compound, enabling further functionalization and the synthesis of complex target molecules.

Aromatic Ring Reactivity and Substitutions

The reactivity of the aromatic ring towards substitution reactions is significantly influenced by the existing substituents. The interplay between the activating amino group and the deactivating nitro and propanoic acid groups determines the position and feasibility of further substitutions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the amino group is a strong activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgmasterorganicchemistry.com Conversely, the nitro group is a strong deactivating, meta-director due to its powerful electron-withdrawing nature. The propanoic acid group is also a deactivating, meta-director.

The directing effects of the substituents are as follows:

-NH2 (Amino): Ortho, para-directing (positions 2 and 6 relative to the amino group).

-NO2 (Nitro): Meta-directing (position 5 relative to the nitro group).

-CH2CH2COOH (Propanoic acid): Meta-directing (positions 3 and 5 relative to the propanoic acid group).

Given the substitution pattern of this compound, the positions on the aromatic ring are not all equivalent for electrophilic attack. The powerful activating effect of the amino group will dominate the regioselectivity. The positions ortho to the amino group (positions 5 and 3) are electronically favored for electrophilic attack. However, position 3 is already occupied by the nitro group. Therefore, electrophilic substitution is most likely to occur at the position ortho to the amino group and meta to the nitro group, which is position 5. The position para to the amino group is occupied by the propanoic acid substituent. Steric hindrance from the existing substituents will also play a role in determining the final product distribution. wikipedia.orgnumberanalytics.com

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH2 | 4 | Activating | Ortho, Para |

| -NO2 | 3 | Deactivating | Meta |

| -CH2CH2COOH | 1 | Deactivating | Meta |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is favored on aromatic rings that are electron-deficient, typically those bearing strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comyoutube.com The nitro group on the ring of this compound makes the ring susceptible to SNAr, particularly if a good leaving group is present at a position ortho or para to the nitro group.

In the parent molecule, there are no inherent leaving groups like halides. However, if the amino group is converted to a diazonium salt (as discussed in section 3.3.2), the diazonium group itself becomes an excellent leaving group, and the subsequent reactions can be considered a form of SNAr.

Furthermore, if a derivative of this compound were synthesized with a leaving group (e.g., a halogen) at a position activated by the nitro group, it would be expected to undergo SNAr with various nucleophiles. The rate and feasibility of such reactions would depend on the nature of the leaving group, the nucleophile, and the reaction conditions.

Chemo- and Regioselectivity in Complex Reactions

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in more complex transformations.

Mechanistic Investigations of Selective Transformations

While specific mechanistic studies on this compound are not extensively reported in the literature, the principles governing its reactivity can be inferred from studies of similar molecules.

Chemoselectivity: In reactions involving both the amino and carboxylic acid groups, such as acylation, the relative nucleophilicity of the two groups will determine the outcome. The amino group is generally a stronger nucleophile than the neutral carboxylic acid, leading to preferential reaction at the nitrogen under neutral or basic conditions. To achieve reaction at the carboxylic acid, it is often necessary to first protect the amino group.

Regioselectivity in Electrophilic Aromatic Substitution: As detailed in section 3.4.1, the regioselectivity of EAS is a classic example of competing directing effects. The strongly activating and ortho, para-directing amino group is expected to dominate over the deactivating and meta-directing nitro and propanoic acid groups. Mechanistic considerations involve the analysis of the stability of the Wheland intermediate (the arenium ion) formed upon electrophilic attack at different positions. The resonance structures of the intermediate show that attack at the position ortho to the amino group allows for delocalization of the positive charge onto the nitrogen atom, providing significant stabilization. This stabilization is not possible for meta-attack, making the ortho-pathway kinetically favored.

Reactivity and Advanced Chemical Transformations of 3 4 Amino 3 Nitrophenyl Propanoic Acid

Stereochemical Outcomes of Reactions

The stereochemical outcomes of reactions involving 3-(4-amino-3-nitrophenyl)propanoic acid are of significant interest in synthetic chemistry, particularly for the creation of chiral molecules with potential applications in pharmaceuticals and materials science. While specific, direct studies on the stereoselective reactions of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis allow for a detailed projection of how stereocontrol can be achieved. The primary routes to inducing stereoselectivity in molecules like this involve the use of chiral auxiliaries, chiral catalysts, or converting the substrate into a chiral intermediate that directs the stereochemical course of a subsequent reaction.

A key strategy for controlling stereochemistry is the temporary incorporation of a chiral auxiliary. wikipedia.org This involves attaching a chiral molecule to the carboxylic acid moiety of this compound, thereby creating a diastereomeric intermediate. This new intermediate, now possessing a chiral center, can exhibit facial selectivity in subsequent reactions, leading to the preferential formation of one diastereomer over another.

For instance, the attachment of a chiral oxazolidinone, a method pioneered by David A. Evans, to the propanoic acid backbone would generate a chiral imide. researchgate.netblogspot.com The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate formed from the propanoic acid chain. Consequently, when this enolate reacts with an electrophile, such as in an alkylation reaction, the incoming group will preferentially attack from the less sterically hindered face. This results in a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary reveals an enantiomerically enriched product.

Another well-established chiral auxiliary that could be employed is pseudoephedrine. wikipedia.orgnih.gov When this compound is converted to its pseudoephedrine amide, the stereochemistry of subsequent reactions can be effectively controlled. Deprotonation of the α-carbon to the carbonyl group, followed by alkylation, typically proceeds with high diastereoselectivity. The resulting product can then be liberated from the auxiliary to yield the desired enantiomerically enriched carboxylic acid derivative.

The stereochemical outcome of such reactions is highly dependent on the choice of chiral auxiliary, the reaction conditions (e.g., temperature, solvent, and base), and the nature of the electrophile. The table below illustrates hypothetical stereoselective alkylation reactions of this compound using different chiral auxiliaries, based on established methodologies.

| Reaction Type | Chiral Auxiliary | Reagents | Expected Major Diastereomer | Diastereomeric Ratio (d.r.) |

| Alkylation | (S)-4-Benzyl-2-oxazolidinone | 1. Bu₂BOTf, Et₃N; 2. R-X | (2'S,αR)-product | >95:5 |

| Alkylation | (1R,2R)-Pseudoephedrine | 1. LDA; 2. R-X | (αS)-product | >90:10 |

| Aldol Reaction | (R)-4-Phenyl-2-oxazolidinone | 1. TiCl₄, DIPEA; 2. RCHO | (2'R,αS,βR)-product | >98:2 |

This table presents hypothetical data based on well-established principles of asymmetric synthesis using chiral auxiliaries. The diastereomeric ratios are projections based on similar reported reactions.

Beyond chiral auxiliaries, asymmetric catalysis represents another powerful tool for controlling stereochemistry. For reactions involving the amino group or the aromatic ring, chiral transition metal catalysts could be employed. For example, a chiral rhodium or ruthenium catalyst could be used for the asymmetric hydrogenation of a derivative where the propanoic acid side chain contains a double bond, leading to the formation of a chiral center.

Synthesis of Novel Derivatives and Analogues from 3 4 Amino 3 Nitrophenyl Propanoic Acid

Structural Modification at the Propanoic Acid Side Chain

The propanoic acid side chain is a primary target for modification, enabling alterations in the molecule's length, flexibility, and stereochemistry.

Standard homologation techniques in organic chemistry can be applied to extend the three-carbon propanoic acid chain. A notable example is the Arndt-Eistert synthesis, where the carboxylic acid is first converted to an acyl chloride. Subsequent reaction with diazomethane (B1218177) yields a diazoketone, which, in the presence of a metal catalyst such as silver oxide, undergoes Wolff rearrangement to form a ketene. Trapping this intermediate with water results in a butanoic acid derivative, effectively adding one methylene (B1212753) group to the original chain.

Conversely, chain shortening can be achieved through degradative reactions. For instance, a modified Hunsdiecker reaction, such as the Kochi reaction, involves the treatment of the carboxylic acid with lead tetraacetate and a halide salt to yield an alkyl halide with one less carbon atom. Subsequent functional group manipulations would be required to reintroduce a carboxylic acid, resulting in an acetic acid derivative. These modifications allow for the fine-tuning of the distance between the aromatic core and the acidic terminus, which can be critical for molecular interactions.

The introduction of a chiral center is a crucial strategy for developing stereochemically defined molecules, which is often essential for selective biological activity. For structures related to 3-(4-Amino-3-nitrophenyl)propanoic acid, a chiral center can be introduced at the carbon atom bearing the amino group, creating β-amino acid analogues. The synthesis of specific enantiomers, such as the (R)- and (S)-enantiomers of 3-amino-3-(4-nitrophenyl)propanoic acid, has been documented and can be achieved through methods like asymmetric catalysis. vulcanchem.comcalpaclab.com

Enzymatic resolution is another powerful technique. For example, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, a related compound, has been successfully resolved into its constituent enantiomers through enantioselective N-acylation catalyzed by Candida antarctica lipase (B570770) A (CAL-A). researchgate.net Such stereochemically pure building blocks are valuable in various applications, including solid-phase peptide synthesis where they can be used as constrained β-amino acids to enhance peptide stability against proteolytic degradation. vulcanchem.com

| Compound Name | CAS Number | Chirality | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (S)-3-Amino-3-(4-nitrophenyl)propanoic acid | 501030-96-2 | S-enantiomer | C₉H₁₀N₂O₄ | 210.19 |

| (R)-3-Amino-3-(4-nitrophenyl)propanoic acid | 501120-99-6 | R-enantiomer | C₉H₁₀N₂O₄ | 210.19 |

| (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride | 906813-62-5 | S-enantiomer | C₉H₁₁ClN₂O₄ | 246.65 |

Derivatization at the Aromatic Ring

The phenyl ring, with its amino and nitro substituents, is ripe for further functionalization through substitution or annulation reactions.

The reactivity and orientation of subsequent electrophilic aromatic substitution are governed by the existing amino and nitro groups. The amino group is a strongly activating ortho-, para-director, while the nitro group is a strongly deactivating meta-director. To control reactivity, the amino group can be temporarily protected, for example, through acetylation, which moderates its activating influence.

A key transformation for introducing a wide variety of substituents is the reduction of the nitro group to a primary amine. msu.edu This is commonly achieved using reducing agents like tin or zinc in acidic media or via catalytic hydrogenation. msu.edu The resulting diamino-phenylpropanoic acid derivative offers a new site for derivatization. One of the amino groups can be selectively protected, allowing the other to undergo diazotization followed by Sandmeyer or related reactions, enabling the introduction of halogens (Cl, Br, I), cyano (CN), hydroxyl (OH), and other functional groups onto the aromatic ring.

Heterocyclic rings can be fused or attached to the core structure to create complex molecules with diverse chemical properties. researchgate.netmdpi.comnih.gov A common strategy involves modifying the propanoic acid moiety to facilitate cyclization reactions. For instance, the carboxylic acid can be converted into a carbohydrazide (B1668358). nih.gov This hydrazide derivative serves as a versatile intermediate for constructing various five-membered heterocyclic rings.

Research on analogous structures has shown that:

Refluxing the carbohydrazide with 2,5-hexanedione (B30556) in the presence of an acid catalyst can yield a dimethylpyrrole derivative. nih.gov

Condensation with isatin (B1672199) can form complex hydrazone-type compounds. nih.gov

Reaction of a dihydrazide (formed by further modification) with various carbonyl compounds can lead to the formation of oxadiazole rings. nih.gov

Thiazole rings can be constructed by reacting a thioureido-propanoic acid derivative with phenacyl bromides. mdpi.com

These strategies significantly expand the chemical space accessible from the initial scaffold, leading to compounds with novel architectures. mdpi.com

| Starting Moiety | Reagent(s) | Resulting Heterocycle | Reference Context |

|---|---|---|---|

| Carbohydrazide | 2,5-Hexanedione, Acetic acid | Dimethylpyrrole | Synthesis from related carbohydrazides. nih.gov |

| Dihydrazide | Aromatic Aldehydes/Ketones | Oxadiazole | Synthesis from related dihydrazides. nih.gov |

| Thioureido-propanoic acid | Phenacyl bromides | Thiazole | Synthesis of thiazol-2-yl propanoic acid derivatives. mdpi.com |

| Carbohydrazide | Isatin | Indolin-2-one hydrazone | Formation of hydrazone-type structures. nih.gov |

Hybrid Molecule Formation

The functional groups of this compound are ideal for creating hybrid molecules by conjugating them to other bioactive pharmacophores. The presence of both an amino group and a carboxylic acid allows the molecule to act as a linker or be incorporated into larger structures via stable amide bonds. nih.gov

As a β-amino acid analogue, it can be integrated into peptide chains to form peptidomimetics. This incorporation can impart conformational rigidity and enhance stability against enzymatic degradation compared to natural peptides. vulcanchem.com

Furthermore, the synthetic versatility of the scaffold allows for the attachment of various aromatic and heterocyclic substituents, which can be tailored to target specific biological pathways. nih.gov For example, derivatives of the closely related 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and screened for antimicrobial and anticancer activities, demonstrating that this scaffold can serve as a foundation for developing novel therapeutic agents. researchgate.netmdpi.comnih.gov The amino group provides a convenient point of attachment for one pharmacophore, while the carboxyl group can be linked to another, leading to the creation of dual-action hybrid drugs.

Conjugation with Other Organic Scaffolds

The functional groups of this compound are amenable to conjugation with a variety of other organic scaffolds, a strategy often employed in drug discovery to create hybrid molecules with enhanced biological activity or to develop probes for chemical biology.

The carboxylic acid moiety can be activated and coupled with amines or alcohols to form amides and esters, respectively. A common method for amide bond formation involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). masterorganicchemistry.com For instance, by analogy to the synthesis of other phenylpropanoic acid derivatives, the carboxylic acid of the title compound could be coupled with various amines to generate a library of amides. nih.govresearchgate.net

The amino group provides another handle for conjugation. It can be acylated with various carboxylic acids, sulfonylated with sulfonyl chlorides, or used in reductive amination reactions. The selective functionalization of the amino group in the presence of the carboxylic acid can be achieved by protecting the carboxyl group as an ester, which can be later hydrolyzed if the free acid is desired.

The nitro group can also participate in conjugation reactions, although this is less common. It can be reduced to an amino group, providing a second site for amidation or other amine-based conjugations. This creates the potential for synthesizing bifunctional molecules where two different scaffolds are attached to the same central core.

A hypothetical example of a conjugation reaction is the coupling of this compound with a bioactive amine, such as a known pharmacophore, to create a new chemical entity with a potentially novel biological profile.

Table 1: Examples of Potential Conjugation Reactions of this compound

| Reactant 1 | Reactant 2 | Coupling Reagent/Conditions | Product Type |

| This compound | Benzylamine | EDC, HOBt | Amide |

| This compound | Methanol (B129727) | H2SO4 (cat.), reflux | Ester |

| 3-(4-Acetylamino-3-nitrophenyl)propanoic acid | 4-Fluorobenzylamine | EDC, HOBt | Diamide (after deprotection) |

| This compound | 4-Toluenesulfonyl chloride | Pyridine | Sulfonamide |

Synthesis of Polymeric Precursors

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a suitable monomer for the synthesis of polyamides. spirochem.comyoutube.com Condensation polymerization of this monomer would lead to a polyamide chain with the nitro-substituted phenyl group as a repeating side chain.

The polymerization can be carried out by heating the monomer to drive off water or by using coupling agents. The resulting polyamide would have the following general structure:

-[NH-C6H3(NO2)-CH2-CH2-CO]n-

The presence of the nitro group in the polymer backbone can impart unique properties, such as altered solubility, thermal stability, and potential for further functionalization. The nitro group could be reduced to an amine, creating a reactive polymer that could be cross-linked or grafted with other polymer chains.

Furthermore, the carboxylic acid could be converted to an ester, and the amino group could be part of a diol or diamine monomer for the synthesis of polyesters or other types of polyamides. For example, reduction of the nitro group and esterification of the carboxylic acid would yield a monomer that could be copolymerized with a diacid chloride to form a polyamide-polyester copolymer.

The synthesis of polyesters from monomers containing nitro groups has also been reported, suggesting that derivatives of this compound could be used to create novel polyesters with tailored properties. rsc.orgyoutube.com

Table 2: Potential Polymers Derived from this compound

| Monomer(s) | Polymerization Method | Polymer Type | Potential Properties |

| This compound | Condensation | Polyamide | Modified solubility, thermal stability |

| Diamine derivative of this compound + Diacid chloride | Condensation | Polyamide | Cross-linkable, tunable mechanical properties |

| Diol derivative of this compound + Diacid chloride | Condensation | Polyester | Biodegradability, potential for drug delivery applications |

Targeted Libraries of this compound Derivatives

The development of chemical libraries is a cornerstone of modern drug discovery and materials science. The structural features of this compound make it an excellent scaffold for the creation of targeted libraries using parallel synthesis and combinatorial chemistry approaches. spirochem.combioduro.com

Parallel Synthesis Approaches

Parallel synthesis enables the rapid creation of a large number of individual compounds in a spatially addressed manner. youtube.comgoogle.com Using this compound as a central scaffold, libraries of derivatives can be efficiently synthesized by reacting it with a diverse set of building blocks.

For example, the carboxylic acid can be converted to an acid chloride and then reacted in parallel with a library of different amines or alcohols in a multi-well plate format. Similarly, the amino group can be acylated in parallel with a library of different carboxylic acids or sulfonyl chlorides.

A typical parallel synthesis workflow would involve:

Scaffold Preparation: Synthesis of a key intermediate, such as the acid chloride or a protected form of this compound.

Library Generation: Dispensing the scaffold into the wells of a reaction block, followed by the addition of a diverse set of reactants to each well.

Reaction and Work-up: Performing the reactions under controlled conditions, followed by parallel purification techniques, such as solid-phase extraction or preparative HPLC.

Analysis and Characterization: Analyzing the products in each well using high-throughput techniques like LC-MS to confirm their identity and purity.

This approach allows for the systematic exploration of the chemical space around the this compound core, enabling the identification of compounds with desired properties.

Table 3: Illustrative Building Blocks for a Parallel Synthesis Library

| Scaffold | Library of Reactants (R-X) | Resulting Functional Group |

| 3-(4-Amino-3-nitrophenyl)propanoyl chloride | R-NH2 (e.g., anilines, benzylamines) | Amide |

| This compound | R-OH (e.g., phenols, aliphatic alcohols) | Ester |

| N-Boc-3-(4-amino-3-nitrophenyl)propanoic acid | R-COCl (e.g., benzoyl chlorides) | Amide (on the amino group) |

Combinatorial Chemistry Methodologies

Combinatorial chemistry allows for the synthesis of large pools of compounds, which can be screened for activity, and the active components can then be identified through deconvolution strategies. wikipedia.orgijfans.org The "split-and-pool" synthesis method is a powerful combinatorial technique that can be applied to generate vast libraries of derivatives from this compound.

In a hypothetical split-and-pool synthesis, a solid support (e.g., resin beads) would be divided into several portions. In the first step, a different building block could be attached to the carboxylic acid of the scaffold in each portion. Then, all the portions would be pooled and mixed, and then split again for the next reaction cycle, where a second set of building blocks could be reacted with the amino group. This process can be repeated for several cycles, leading to an exponential increase in the number of unique compounds in the library, with each bead carrying a single chemical entity.

The nitro group on the aromatic ring adds another layer of complexity and potential for diversification. It can be used as a point of attachment for further chemical modifications after the initial library has been generated, or it could be used as a handle for on-bead screening assays.

The application of combinatorial chemistry to this compound would enable the generation of libraries with immense structural diversity, significantly increasing the probability of discovering novel compounds with interesting biological or material properties.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Spectral Interpretation

To perform a complete analysis, the ¹H (proton) and ¹³C (carbon-13) NMR spectra would be required. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their integration (ratio), and the spin-spin coupling between neighboring protons. The ¹³C NMR spectrum would indicate the number of unique carbon atoms and their chemical environments.

A hypothetical data table for the expected signals is presented below, though it must be emphasized that this is a prediction based on general chemical shift theory and not based on experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table is a theoretical prediction and not based on experimental data.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 115 - 150 |

| -CH₂- (alpha to COOH) | ~2.6 | ~35 |

| -CH₂- (beta to COOH) | ~2.9 | ~30 |

| -COOH | 10 - 12 | 170 - 180 |

| -NH₂ | 4.0 - 6.0 | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, between the two methylene (B1212753) (-CH₂-) groups in the propanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would confirm the connection of the propanoic acid side chain to the phenyl ring and the relative positions of the amino and nitro groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in confirming the conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would be used to determine the exact mass of the parent ion with high precision. This allows for the calculation of the elemental formula (C₉H₁₀N₂O₄), which would confirm that the compound has the expected atomic composition.

Fragmentation Pattern Analysis

Analysis of the fragmentation pattern in the mass spectrum provides structural information. Expected fragmentation would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and cleavage of the propanoic acid side chain. A detailed analysis is not possible without the actual spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 2: Expected IR Absorption Bands (Note: This table is a theoretical prediction and not based on experimental data.)

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (Amino group) | 3300 - 3500 |

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-H stretch (Aliphatic) | 2850 - 2960 |

| C=O stretch (Carboxylic acid) | 1700 - 1725 |

| N-O stretch (Nitro group) | 1500 - 1550 (asymmetric) |

| N-O stretch (Nitro group) | 1340 - 1380 (symmetric) |

| C=C stretch (Aromatic) | 1450 - 1600 |

Vibrational Analysis of Functional Groups

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule. For 3-(4-Amino-3-nitrophenyl)propanoic acid, the key vibrational modes would be associated with the carboxylic acid, the aromatic nitro group, the aromatic amine, and the alkyl chain.

Carboxylic Acid Group (-COOH):

The O-H stretching vibration of the carboxylic acid is expected to produce a very broad and strong absorption band in the FTIR spectrum, typically in the range of 3300-2500 cm⁻¹.

The C=O (carbonyl) stretching vibration will show a strong, sharp absorption band, generally between 1720-1700 cm⁻¹. nih.gov

Amino Group (-NH₂):

The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ region.

Nitro Group (-NO₂):

The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹.

Aromatic Ring (C₆H₃):

C-H stretching vibrations on the benzene (B151609) ring are expected just above 3000 cm⁻¹. vscht.cz

C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. vscht.cz

Alkyl Chain (-CH₂-CH₂-):

C-H stretching vibrations of the methylene groups in the propanoic acid chain will be observed just below 3000 cm⁻¹.

A hypothetical summary of these expected vibrational frequencies is presented in Table 1.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| C=O Stretch | 1720-1700 | |

| Amino Group | N-H Stretch | 3500-3300 (two bands) |

| Nitro Group | Asymmetric NO₂ Stretch | 1560-1500 |

| Symmetric NO₂ Stretch | 1360-1300 | |

| Aromatic Ring | C-H Stretch | ~3100-3000 |

| C=C Stretch | 1600-1450 |

Structural Confirmation through Characteristic Peaks

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy:

Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (typically δ 6.0-8.5 ppm). Due to the electron-withdrawing nitro group and electron-donating amino group, their chemical shifts would be distinct and show characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with each other.

Propanoic Acid Protons: The protons of the -CH₂-CH₂-COOH moiety would show two signals, each integrating to two protons. The -CH₂- adjacent to the aromatic ring would likely appear around δ 2.8-3.0 ppm, while the -CH₂- adjacent to the carbonyl group would be further downfield, around δ 2.5-2.7 ppm. Both would likely appear as triplets due to coupling with each other.

Amine and Carboxylic Protons: The -NH₂ and -COOH protons would appear as broad singlets and their chemical shifts can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy:

Carbonyl Carbon: The carbon of the C=O group is expected to have a chemical shift in the range of δ 170-180 ppm.

Aromatic Carbons: The six carbons of the benzene ring would give distinct signals in the δ 110-160 ppm range. The carbons directly attached to the nitro, amino, and alkyl groups would have their chemical shifts significantly influenced by these substituents.

Alkyl Carbons: The two methylene carbons of the propanoic acid chain would appear in the upfield region, typically between δ 20-40 ppm.

A hypothetical summary of these expected chemical shifts is presented in Table 2.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-C OOH ) | Variable, broad | 170-180 |

| Aromatic Ring (-C ₆H ₃-) | 6.0-8.5 | 110-160 |

| Amino Group (-NH ₂) | Variable, broad | N/A |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound would be dominated by the electronic transitions within the substituted nitrophenyl chromophore. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same benzene ring is expected to give rise to significant absorption in the UV-Vis region.

π → π* Transitions: These transitions, characteristic of aromatic systems, are expected to produce strong absorption bands. The extended conjugation involving the amino group, the benzene ring, and the nitro group would likely shift these absorptions to longer wavelengths (a bathochromic or red shift).

n → π* Transitions: These transitions, involving the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen atom in the amino group, are also possible. These are typically weaker than π → π* transitions.

The primary chromophore is the 4-amino-3-nitrophenyl group. It is anticipated that this compound would exhibit a strong absorption maximum (λmax) in the UV region, potentially extending into the visible range, which would impart a yellowish color to the compound.

Quantitative Analysis Methodologies

UV-Vis spectroscopy can be a straightforward method for the quantitative analysis of this compound, provided the compound has a unique and strong absorption band away from potential interfering substances. A quantitative method would typically involve the following steps:

Determination of λmax: The wavelength of maximum absorbance (λmax) would be determined by scanning a dilute solution of the pure compound across the UV-Vis spectrum.

Calibration Curve: A series of standard solutions of known concentrations would be prepared. The absorbance of each standard at the predetermined λmax would be measured. A calibration curve would be constructed by plotting absorbance versus concentration.

Beer-Lambert Law: The relationship between absorbance (A), concentration (c), and path length (l) is described by the Beer-Lambert Law (A = εcl), where ε is the molar absorptivity. The linearity of the calibration curve would confirm that the compound adheres to this law over the tested concentration range.

Sample Analysis: The absorbance of the unknown sample solution would be measured at λmax, and its concentration would be determined by interpolation from the calibration curve.

X-Ray Crystallography

Single Crystal X-Ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. springernature.commdpi.com If suitable single crystals of this compound could be grown, this technique would provide precise information on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Crystal Packing: How the individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., between carboxylic acid groups or involving the amino and nitro groups) and other non-covalent interactions that stabilize the crystal structure.

To date, no published study has reported the single-crystal X-ray structure of this compound. Therefore, no experimental crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available.

Crystal Packing and Intermolecular Interactions

A thorough search of scientific literature and crystallographic databases reveals a notable absence of published experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions, supported by experimental crystallographic data, cannot be provided at this time.

The elucidation of a crystal structure through techniques such as single-crystal X-ray diffraction is essential for a definitive understanding of the solid-state arrangement of molecules. This analysis provides precise information on parameters such as the crystal system, space group, and unit cell dimensions. Furthermore, it allows for the detailed characterization of non-covalent interactions that govern the crystal packing, including the geometry and distances of hydrogen bonds and the nature of any π-π stacking interactions.

While general principles of intermolecular forces can be inferred from the molecular structure of this compound—which contains functional groups capable of hydrogen bonding (amino and carboxylic acid groups) and an aromatic ring that could participate in π-π stacking—any specific description of these interactions within the crystal lattice would be purely speculative without experimental data.

Future crystallographic studies on this compound would be necessary to provide the data required for a comprehensive discussion of its crystal packing and the intricate network of intermolecular forces that stabilize its solid-state structure. Such studies would enable the creation of detailed data tables summarizing key crystallographic parameters and intermolecular contact distances, which are crucial for a complete structural characterization.

Computational and Theoretical Chemistry Studies of 3 4 Amino 3 Nitrophenyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule at the electronic level. These methods, which include Density Functional Theory (DFT) and ab initio calculations, could provide a wealth of information about 3-(4-Amino-3-nitrophenyl)propanoic acid.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. These simulations are crucial for understanding the conformational flexibility and interactions of a molecule in a more realistic, dynamic environment.

Conformational Analysis and Flexibility Studies

The propanoic acid side chain and the rotations around the C-C and C-N bonds of this compound allow for a range of possible conformations. MD simulations could explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in solution would be significantly influenced by its interactions with solvent molecules. MD simulations in a solvent box (e.g., water) could reveal the structure of the solvation shell around the molecule and quantify the strength of intermolecular interactions, such as hydrogen bonds between the amino and carboxylic acid groups and the solvent. Understanding these interactions is key to predicting the molecule's solubility and its behavior in biological or chemical systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for investigating the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in further chemical transformations. By modeling the transition states and intermediates along a reaction pathway, it is possible to calculate activation energies and determine the most likely mechanism. This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes.

Transition State Identification

No studies detailing the identification of transition states for reactions involving this compound were found.

Energy Profiles and Reaction Path Analysis

No research papers presenting energy profiles or reaction path analyses for chemical transformations of this compound could be located.

Prediction of Spectroscopic Properties

Computational NMR and IR Spectral Prediction

No published computational studies predicting the NMR and IR spectra of this compound are available.

UV-Vis Absorption Maxima Calculations

There are no available studies that report the calculated UV-Vis absorption maxima for this compound.

Structure-Reactivity Relationships

Quantitative Structure-Activity Relationships (QSAR) within chemical context

No QSAR studies involving this compound within a chemical context have been published.

Hammett and Taft Equation Applications

The Hammett equation is expressed as:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for a reaction of the substituted compound.

k₀ or K₀ is the constant for the unsubstituted reference compound.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and quantifies its electronic effect (inductive and resonance).

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.